2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine

XLogP3 Lipophilicity Physicochemical profiling

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 5-position with an ethylamine linker. The compound is commercially available at 95% purity as a powder, with a molecular weight of 169.25 g·mol⁻¹ and molecular formula C₇H₁₁N₃S.

Molecular Formula C7H11N3S
Molecular Weight 169.25
CAS No. 944905-65-1
Cat. No. B2429961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine
CAS944905-65-1
Molecular FormulaC7H11N3S
Molecular Weight169.25
Structural Identifiers
SMILESCSC1=NC=C(C=N1)CCN
InChIInChI=1S/C7H11N3S/c1-11-7-9-4-6(2-3-8)5-10-7/h4-5H,2-3,8H2,1H3
InChIKeyAVNHQGWHNKPLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine (CAS 944905-65-1): Procurement-Focused Baseline Characterization


2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 5-position with an ethylamine linker . The compound is commercially available at 95% purity as a powder, with a molecular weight of 169.25 g·mol⁻¹ and molecular formula C₇H₁₁N₃S . Predicted physicochemical properties include a calculated XLogP3 of 0.4, a predicted pKa of 8.86 for the primary amine, a predicted density of 1.18 g·cm⁻³, and a predicted boiling point of 311 °C [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules [1].

Why In-Class 2-(Methylthio)pyrimidine Analogs Cannot Substitute for 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine in Synthesis


Within the 2-(methylthio)pyrimidine family, substitution at the 5-position drastically alters both physicochemical properties and downstream synthetic utility. The ethylamine linker in 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine provides a primary amine handle separated from the aromatic core by a flexible two-carbon spacer, whereas the closest commercially available analogs bear either a direct amine (CAS 42382-46-7) or a methylamine group (CAS 762219-70-5) at the 5-position [1]. This structural variation leads to a >10-fold difference in the predicted acid dissociation constant (pKa ~8.9 for the ethylamine versus ~7.1 for the methanamine analog) and a significant shift in lipophilicity, altering the protonation state at physiological pH and the reactivity profile in amide coupling or reductive amination reactions [2]. Such differences preclude generic substitution when the linker length is critical for target binding or subsequent synthetic transformations.

Quantitative Differentiation Evidence for 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine Against the Closest Analogs


Lipophilicity (XLogP3) Differentiation: Ethylamine Linker Versus Direct Amine and Methylamine Analogs

The target compound exhibits a calculated XLogP3 of 0.4, which represents a notable shift in lipophilicity compared to the closer amine analog (2-(methylthio)pyrimidin-5-amine, predicted XLogP3 ~0.1) and a larger difference versus the methylamine analog (predicted XLogP3 ~0.7). This intermediate hydrophilicity, conferred by the ethylamine linker, may modulate membrane permeability and pharmacokinetic behavior when incorporated into lead compounds [1].

XLogP3 Lipophilicity Physicochemical profiling

Predicted pKa and Ionization State Divergence Among 5-Substituted 2-(Methylthio)pyrimidines

The primary amine of the ethylamine side chain in the target compound has a predicted pKa of 8.86, making it approximately 10% protonated at physiological pH 7.4. In contrast, the methylamine analog (2-(methylthio)pyrimidin-5-yl)methanamine has an estimated pKa around 7.1, leading to roughly 67% protonation under the same conditions [1]. This substantial difference in ionization state can affect solubility, reactivity in aqueous-phase chemistry, and interactions with biological targets.

pKa Ionization state Amine basicity

Synthetic Versatility: Ethylamine Linker as a Privileged Intermediate for Kinase Inhibitor Scaffolds

The 5-(methylthio)pyrimidine scaffold, bearing an appropriate amine linker at the 5-position, has been validated as a productive template for developing mutant-selective EGFR inhibitors. In published studies, optimized 5-(methylthio)pyrimidine derivatives achieved IC₅₀ values in the subnanomolar range against EGFR(L858R/T790M) while maintaining >100-fold selectivity over wild-type EGFR [1]. Although the target compound itself was not directly tested as an inhibitor, its ethylamine linker provides the key amine handle required for urea or amide bond formation that gave rise to the most potent analogs in this series [1]. Analogs lacking the ethylamine spacer cannot efficiently access this chemical space without additional synthetic steps.

Kinase inhibitor EGFR L858R/T790M Medicinal chemistry

Commercial Availability and Supply Chain Differentiation

The target compound (EN300-6409001) is stocked by Enamine and distributed through Sigma-Aldrich with a specified purity of 95%, supported by a certificate of analysis and 1–5 day lead time . In contrast, the closer methylamine analog (CAS 762219-70-5) is primarily available from smaller catalogues with variable purity specifications (typically 97%), and the direct amine analog (CAS 42382-46-7) is listed as a research chemical with limited stock . The broader distribution network and documented quality control for the target compound reduce procurement risk.

Commercial availability Purity specification Supplier diversity

Recommended Research and Procurement Scenarios for 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine


Synthesis of Mutant-Selective EGFR Kinase Inhibitor Intermediates

The ethylamine linker of 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine provides the optimal handle for constructing N-aryl-N'-pyrimidin-4-yl urea derivatives that have demonstrated subnanomolar inhibitory activity against EGFR(L858R/T790M) . Researchers pursuing structure–activity relationship (SAR) studies around this kinase target should procure this building block to minimize synthetic steps and retain the flexibility of the ethylamine spacer that was critical for achieving >100-fold selectivity over wild-type EGFR in published lead compounds .

Modular Library Synthesis Requiring Defined Amine Spacing

The predicted pKa difference (Δ~1.8) and intermediate XLogP3 (0.4) of the target compound relative to the methanamine and direct amine analogs make it uniquely suited for parallel library synthesis where the protonation state and solubility profile must be systematically tuned . Procurement of the ethylamine variant avoids a de novo homologation step that would otherwise require protection, activation, and deprotection of the primary amine in the methanamine or amine analogs .

Quality-Controlled Chemical Biology Probe Development

For chemical biology groups requiring a building block with documented purity (95%, COA-supported) and reliable multi-location stock, 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine from the Enamine/Sigma-Aldrich supply chain offers lower procurement risk compared to single-source alternatives . This is especially critical for probe campaigns where batch reproducibility directly affects target engagement data.

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